TAN-67 Demonstrates Superior δ-Opioid Receptor Binding Affinity and Selectivity Compared to BW373U86
TAN-67 exhibits a δ-opioid receptor binding affinity (Ki = 0.647 nM) that is approximately 2.8-fold higher than BW373U86 (Ki = 1.8 nM) [1]. Crucially, TAN-67's selectivity for δ- over μ-opioid receptors exceeds 1000-fold, whereas BW373U86 shows only an 8- to 47-fold selectivity window . This quantitative advantage in both affinity and selectivity translates to a reduced likelihood of off-target μ-opioid-mediated effects (e.g., respiratory depression, constipation) in research applications.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (δ) = 0.647 nM; δ/μ selectivity > 1000-fold |
| Comparator Or Baseline | BW373U86: Ki (δ) = 1.8 ± 0.4 nM; δ/μ selectivity = 8- to 47-fold |
| Quantified Difference | ~2.8-fold higher affinity; >20-fold higher selectivity |
| Conditions | Radioligand binding inhibition at cloned human δ- and μ-opioid receptors |
Why This Matters
Higher affinity and superior selectivity reduce experimental variability and off-target confounding, enabling more precise interrogation of δ1-opioid receptor function.
- [1] Knapp RJ, Malatynska E, Collins N, Fang L, Wang JY, Hruby VJ, Roeske WR, Yamamura HI. Properties of TAN-67, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors. Eur J Pharmacol. 1995 Oct 15;291(2):129-34. doi: 10.1016/0922-4106(95)90134-5. PMID: 8566162. View Source
